molecular formula C15H26N2O4 B13327781 tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13327781
M. Wt: 298.38 g/mol
InChI Key: DMEPVPQNDGJDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to further reactions, such as hydrolysis and cyclization, to form the final spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is unique due to the presence of the hydroxyl group and the specific arrangement of atoms in its spirocyclic structure

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-7-5-15(6-8-17)10-16(4)12(19)9-11(15)18/h11,18H,5-10H2,1-4H3

InChI Key

DMEPVPQNDGJDLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.